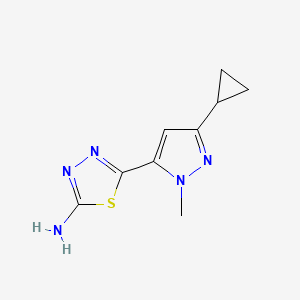
4-(4-chlorophenyl)-2-(1H-imidazol-1-yl)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)-4-oxobutanoic acid, also known as CIPO, is a small molecule that has been studied extensively in the past two decades. It is a derivative of 4-chlorophenol and has a molecular weight of 221.7 g/mol. CIPO has been studied for its ability to act as a selective inhibitor of protein tyrosine kinase (PTK) activity. It has also been studied for its potential applications in the treatment of various diseases, such as cancer and inflammation.
科学的研究の応用
Medicinal Chemistry Applications
- The compound has been identified as a potent and selective inhibitor of farnesyl protein transferase, with significant antitumor effects in vivo, demonstrating its potential in cancer therapy (Venet, End, & Angibaud, 2003).
- It has shown efficacy as a thromboxane A2 receptor antagonist, indicating its possible application in pharmacological research (Nicolai, Claude, & Teulon, 1994).
- Synthesized derivatives of this compound have demonstrated significant to good anticancer activity, highlighting its relevance in the development of new cancer treatments (Rashid, Husain, & Mishra, 2012).
Molecular Structure and Synthesis
- Studies on its synthesis and crystal structure have been conducted, providing valuable insights into its physical and chemical properties, which are crucial for drug development (Attia et al., 2013).
- Investigations into the vibrational, structural, electronic, and optical properties of its derivatives have been performed, aiding in understanding its reactivity and stability (Vanasundari et al., 2018).
- The compound has been used in the synthesis of novel tetra substituted imidazole derivatives, highlighting its versatility in chemical synthesis (Ahmad et al., 2018).
Pharmacological Importance
- Molecular docking studies have revealed that derivatives of this compound could inhibit Placenta Growth Factor (PIGF-1), suggesting potential biological activities and pharmacological significance (Vanasundari et al., 2018).
- Its derivatives have been evaluated for antimicrobial and antifungal activities, contributing to the search for new treatments against infectious diseases (Joshi et al., 2012).
特性
IUPAC Name |
4-(4-chlorophenyl)-2-imidazol-1-yl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c14-10-3-1-9(2-4-10)12(17)7-11(13(18)19)16-6-5-15-8-16/h1-6,8,11H,7H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVMZMWSNKLVTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(C(=O)O)N2C=CN=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

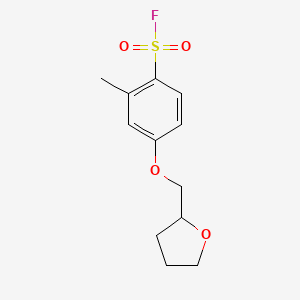
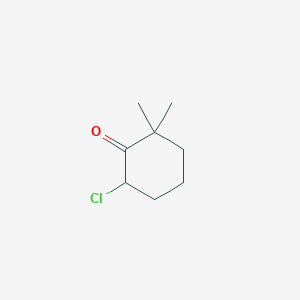
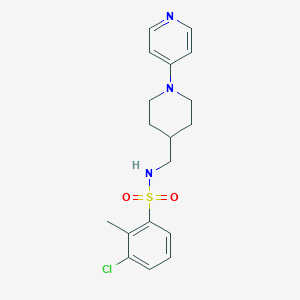


![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2411005.png)
![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2411006.png)
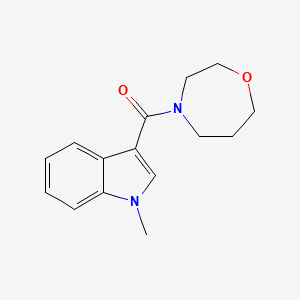


![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2411010.png)
![3,4,5-triethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2411012.png)
